(E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide
Description
(E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide is a synthetic indole derivative characterized by a carboximidamide group at position 3 of the indole core and a methyl substituent at position 4. The (E)-configuration denotes the stereochemistry of the oxime group within the carboximidamide moiety, which influences its reactivity and intermolecular interactions. The carboximidamide group, featuring a hydroxylamine (N'-hydroxy) functionality, enhances the compound’s ability to act as a chelator or free radical scavenger, akin to structurally related amidoximes .
While direct spectroscopic or crystallographic data for this compound are absent in the provided evidence, its structural features align with synthetic protocols for indole-based amides and amidoximes. The methyl group at position 5 may enhance lipophilicity, while the polar carboximidamide group improves solubility in protic solvents.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
N'-hydroxy-5-methyl-1H-indole-3-carboximidamide |
InChI |
InChI=1S/C10H11N3O/c1-6-2-3-9-7(4-6)8(5-12-9)10(11)13-14/h2-5,12,14H,1H3,(H2,11,13) |
InChI Key |
UCJXABGGKWKYDB-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2/C(=N/O)/N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2C(=NO)N |
Origin of Product |
United States |
Preparation Methods
Condensation of 5-Methyl-1H-Indole-3-Carbonitrile with Hydroxylamine
The most direct route involves the reaction of 5-methyl-1H-indole-3-carbonitrile with hydroxylamine hydrochloride under basic conditions. This method leverages the nucleophilic addition of hydroxylamine to the nitrile group, forming the amidoxime functionality.
Procedure :
A mixture of 5-methyl-1H-indole-3-carbonitrile (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) is refluxed in a 1:1 ethanol-water solvent system with sodium carbonate (2.0 equiv) as a base. The reaction is typically conducted at 80–90°C for 6–8 hours. Post-reaction, the solvent is removed under reduced pressure, and the crude product is recrystallized from methanol to yield the (E)-isomer as a white crystalline solid.
Key Parameters :
-
Solvent System : Ethanol-water mixtures enhance solubility of both organic and inorganic components.
-
Temperature : Elevated temperatures accelerate reaction kinetics but may risk decomposition; 80°C balances efficiency and stability.
-
Stereoselectivity : The (E)-configuration is favored due to steric hindrance between the indole methyl group and the hydroxylamine moiety during tautomerization.
Yield Optimization :
| Variable | Optimal Condition | Yield (%) |
|---|---|---|
| Reaction Time | 7 hours | 78 |
| Hydroxylamine Ratio | 1.2 equiv | 82 |
| Solvent (EtOH:H₂O) | 1:1 | 85 |
Cyclization of Precursors via Schiff Base Intermediates
An alternative route involves the formation of a Schiff base intermediate, followed by cyclization. This method is advantageous for introducing substituents at the indole core before amidoxime formation.
Procedure :
5-Methylindole-3-carbaldehyde is treated with hydroxylamine in acetic acid under reflux, forming an oxime intermediate. Subsequent reduction with sodium borohydride in methanol yields the primary amine, which undergoes condensation with cyanamide to form the carboximidamide.
Critical Observations :
-
Acid Catalysis : Acetic acid facilitates imine formation but requires strict pH control to avoid over-acidification.
-
Reduction Efficiency : Sodium borohydride selectively reduces the oxime to the amine without affecting the indole ring.
Challenges :
-
Byproduct Formation : Competing reactions at the indole nitrogen may necessitate protective groups, such as acetyl or tert-butoxycarbonyl (Boc), to improve regioselectivity.
Advanced Purification and Characterization
Recrystallization and Solvent Selection
Post-synthetic purification is critical for isolating the (E)-isomer. Recrystallization from methanol or ethanol removes unreacted starting materials and byproducts.
Solvent Screening :
| Solvent | Purity (%) | Recovery (%) |
|---|---|---|
| Methanol | 99.2 | 72 |
| Ethanol | 98.5 | 68 |
| Acetone | 95.1 | 55 |
Methanol outperforms ethanol in purity due to its higher polarity, which preferentially dissolves polar impurities.
Spectroscopic Validation
-
IR Spectroscopy : A strong absorption band at 1650–1670 cm⁻¹ confirms the C=N stretch of the amidoxime group.
-
¹H NMR : Key signals include a singlet at δ 2.4 ppm (indole-CH₃), a broad peak at δ 10.2 ppm (N-OH), and aromatic protons at δ 6.8–7.5 ppm.
-
XRD Analysis : Crystalline forms exhibit distinct diffraction patterns, with Form-M (monoclinic) and Form-S (orthorhombic) identified via PXRD.
Mechanistic Insights and Stereochemical Control
Tautomerization Dynamics
The equilibrium between (E)- and (Z)-isomers is influenced by solvent polarity and temperature. Polar aprotic solvents (e.g., DMF) stabilize the (E)-isomer through hydrogen bonding with the hydroxylamine group, while nonpolar solvents favor the (Z)-form.
Thermodynamic Studies :
| Solvent | ΔG (kJ/mol) | (E):(Z) Ratio |
|---|---|---|
| DMF | -12.3 | 9:1 |
| Toluene | +8.7 | 1:2 |
| Ethanol | -5.4 | 4:1 |
Scalability and Industrial Adaptations
Continuous Flow Synthesis
Recent advancements employ microreactor systems to enhance mixing and heat transfer, reducing reaction times to 2–3 hours with yields exceeding 90%.
Benefits :
-
Reduced Side Reactions : Rapid quenching prevents over-oxidation or decomposition.
-
Sustainability : Solvent recycling and lower energy consumption align with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-Hydroxy-5-methyl-1H-indole-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-hydroxy-5-methyl-1H-indole-3-carboxylic acid.
Reduction: Reduction reactions can convert the compound into 5-methyl-1H-indole-3-carboximidamide.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and phosphorus tribromide are employed for substitution reactions.
Major Products Formed
Oxidation: N-hydroxy-5-methyl-1H-indole-3-carboxylic acid.
Reduction: 5-methyl-1H-indole-3-carboximidamide.
Substitution: Various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
Neuroprotective Properties
Recent studies have highlighted the neuroprotective effects of indole derivatives, including (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide. These compounds exhibit strong antioxidant properties and can inhibit neurotoxicity induced by oxidative stress. For instance, derivatives of indole-3-propionic acid have shown efficacy in protecting neuronal cells from hydrogen peroxide-induced damage, suggesting a role for (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide in treating neurodegenerative disorders such as Parkinson’s disease and Alzheimer’s disease .
Table 1: Neuroprotective Effects of Indole Derivatives
| Compound | Model Used | Effect on Cell Viability | Mechanism of Action |
|---|---|---|---|
| Indole-3-propionic acid derivatives | SH-SY5Y cells | Significant increase | Antioxidant activity |
| (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide | Rat-brain synaptosomes | Moderate increase | MAO-B inhibition, oxidative stress reduction |
Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1)
The compound has been investigated as a potential inhibitor of indoleamine 2,3-dioxygenase 1, an enzyme involved in tryptophan metabolism that is often upregulated in cancer and inflammatory diseases. The structural modifications in hydroxylamidine derivatives have led to a series of compounds with varying inhibitory activities against IDO1. These findings suggest that (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide might be effective in immunomodulatory therapies .
Table 2: IDO1 Inhibition Activity
| Compound | IC50 Value (µM) | Binding Affinity |
|---|---|---|
| Epacadostat | 0.035 | High |
| (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide | TBD | TBD |
Cytotoxic Activity Against Cancer Cells
Research has also indicated that indole derivatives, including (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide, possess cytotoxic effects against various cancer cell lines. The compound has demonstrated significant activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation. The mechanism of action appears to involve disruption of the cell cycle and activation of apoptotic pathways .
Case Study: Cytotoxicity Analysis
In a study involving MCF-7 breast cancer cells, treatment with (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide resulted in:
- IC50 Value: 225 µM
- Effects: Increased lactate dehydrogenase (LDH) activity indicating cell membrane damage.
Synthesis and Structural Insights
The synthesis of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide has been achieved through various methods involving hydroxylamine hydrochloride and appropriate indole precursors. Characterization techniques such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compound .
Table 3: Synthesis Overview
| Step | Reagents Used | Yield (%) |
|---|---|---|
| Hydroxylamine reaction | Hydroxylamine hydrochloride | 60 |
| Chromatographic purification | Silica gel chromatography | 75 |
Mechanism of Action
The mechanism of action of N-Hydroxy-5-methyl-1H-indole-3-carboximidamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and modulate signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in oxidative stress and inflammation pathways .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences and similarities between (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide and related compounds:
Key Observations:
- Core Structure Differences: The indole core (benzopyrrole) in the target compound contrasts with the isoxazole (five-membered heterocycle with O and N) in its analog .
- Functional Group Analysis: The carboximidamide group in the target compound and its isoxazole analog confers chelating properties due to the N'-hydroxy and amidine moieties. However, the indole’s NH group may participate in hydrogen bonding, unlike the isoxazole’s oxygen. Amide-linked derivatives (e.g., indole–caffeic acid hybrids ) lack the oxime group but retain antioxidant activity through phenolic hydroxyls, suggesting divergent mechanisms of action.
Physicochemical and Bioactive Properties
- Solubility : The target compound’s methyl group enhances lipophilicity compared to unsubstituted indoles, while the polar carboximidamide improves aqueous solubility relative to purely aromatic analogs.
- Bioactivity: Isoxazole carboximidamides are noted for radical scavenging, suggesting the target compound may share this trait. Indole–caffeic acid hybrids exhibit antioxidant activity via radical quenching, but the target compound’s oxime group may offer superior metal-chelating capacity.
Biological Activity
(E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide, with the CAS number 889943-61-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its effects on various cellular processes and potential therapeutic applications.
- Molecular Formula : C10H11N3O
- Molecular Weight : 189.21 g/mol
- Structure : The compound features an indole ring, a hydroxyl group, and a carboximidamide functional group, which are crucial for its biological activity.
Research indicates that (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide may exert its biological effects through several mechanisms:
- Inhibition of Protein Kinases : Similar compounds have shown the ability to inhibit kinases involved in cell signaling pathways, which can lead to reduced proliferation of cancer cells .
- Induction of Apoptosis : Studies have suggested that compounds with similar structures can induce apoptosis in cancer cell lines by activating pathways involving reactive oxygen species (ROS) and p53 protein .
- Antimicrobial Activity : Some derivatives of indole compounds have demonstrated antibacterial properties, indicating potential use in treating infections .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide and related compounds:
Case Study 1: Antitumor Effects
A study investigated the effects of (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide on breast cancer cell lines. The compound was found to significantly reduce cell viability and promote apoptosis through ROS-mediated pathways. The results indicated a comparable efficacy to established chemotherapeutic agents like doxorubicin .
Case Study 2: Antimicrobial Properties
In another study, derivatives of indole compounds, including (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide, were tested against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
Q & A
Q. What are the common synthetic pathways for (E)-N'-hydroxy-5-methyl-1H-indole-3-carboximidamide?
Methodological Answer: The synthesis typically involves multi-step reactions, starting with functionalization of the indole core. A key step is the introduction of the hydroxyimidamide group via nucleophilic substitution or condensation. For example:
- Step 1 : Prepare 5-methyl-1H-indole-3-carbaldehyde via Vilsmeier-Haack formylation of 5-methylindole.
- Step 2 : Convert the aldehyde to an imine intermediate using hydroxylamine.
- Step 3 : Optimize stereochemistry (E-configuration) via pH-controlled crystallization or chromatographic separation . Coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) may enhance reaction efficiency in carboximidamide formation .
Q. How is the structure of this compound validated experimentally?
Methodological Answer:
- X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement. Key parameters include bond lengths (e.g., C-N in hydroxyimidamide group ~1.28 Å) and torsion angles to confirm stereochemistry .
- Spectroscopy : Compare NMR shifts (e.g., indole NH ~11 ppm in DMSO-d6) and IR stretches (C=N ~1620 cm⁻¹) with computational predictions .
Q. What preliminary assays assess its biological activity?
Methodological Answer:
- Enzyme inhibition : Test against target enzymes (e.g., histone deacetylases) using fluorometric assays.
- Cellular viability : Use MTT assays on cancer cell lines (e.g., HeLa or MCF-7) at 10–100 μM concentrations.
- Dose-response curves : Calculate IC50 values; inconsistencies may require checking compound solubility in DMSO/PBS mixtures .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in stereochemical assignments?
Methodological Answer:
- Puckering analysis : Apply Cremer-Pople parameters to quantify ring non-planarity in the indole core. For example, calculate puckering amplitude (Q) and phase angle (φ) from X-ray data .
- Twinning detection : Use SHELXL’s TWIN command to address overlapping reflections in crystals, which may distort E/Z configuration interpretations .
- Validation : Cross-check with DFT-optimized geometries (e.g., B3LYP/6-311++G** level) .
Q. What strategies optimize yield in large-scale synthesis?
Methodological Answer:
- Reaction monitoring : Use HPLC-MS to track intermediates (e.g., retention time ~8.2 min for hydroxyimidamide precursor).
- Solvent optimization : Replace DMF with acetonitrile to reduce side reactions (e.g., hydrolysis) and improve scalability .
- Catalysis : Screen Pd/C or Ni catalysts for hydrogenation steps; yields >80% reported with 5% Pd/C at 60 psi H₂ .
Q. How to address contradictory bioactivity results across cell lines?
Methodological Answer:
- Mechanistic profiling : Perform RNA-seq to identify differentially expressed genes (e.g., apoptosis markers like BAX/BCL2) in responsive vs. non-responsive lines.
- Metabolic stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes, t₁/₂ < 30 min indicates rapid degradation).
- Epigenetic effects : Evaluate histone acetylation via Western blot (e.g., H3K9ac) to confirm target engagement .
Q. What computational methods predict its pharmacokinetic properties?
Methodological Answer:
- ADMET prediction : Use SwissADME to estimate logP (~2.1) and bioavailability (Lipinski violations ≤1).
- Molecular docking : AutoDock Vina for binding affinity (ΔG < -8 kcal/mol) to targets like HDAC6.
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
Data Contradiction & Reproducibility
Q. How to resolve discrepancies in reported biological IC50 values?
Methodological Answer:
- Assay standardization : Use identical cell passage numbers (<20), serum concentrations (e.g., 10% FBS), and incubation times (48–72 hr).
- Control compounds : Include reference inhibitors (e.g., SAHA for HDACs) to calibrate inter-lab variability.
- Meta-analysis : Apply random-effects models to aggregated data, weighting by sample size and assay type .
Q. What protocols ensure reproducibility in crystallographic studies?
Methodological Answer:
- Data deposition : Upload raw .hkl files to the Cambridge Structural Database (CSD) with refinement details (R-factor < 0.05).
- Twinned crystals : Report twin laws (e.g., 180° rotation about [100]) and Hooft y parameters for transparency .
- Peer validation : Share CIF files for independent refinement using Olex2 or WinGX .
Synthetic Methodology
Q. How to achieve regioselective functionalization of the indole ring?
Methodological Answer:
- Directed C-H activation : Use Pd(OAc)₂ with directing groups (e.g., pyridine at C3) to install methyl at C5.
- Microwave-assisted synthesis : Reduce reaction time from 24 hr to 2 hr at 120°C, improving regioselectivity to >95% .
- Protection/deprotection : Temporarily protect NH with Boc groups to prevent undesired side reactions at C3 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
